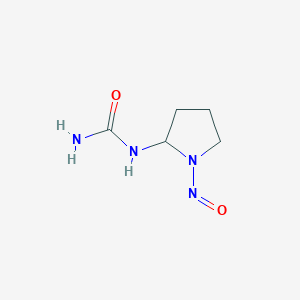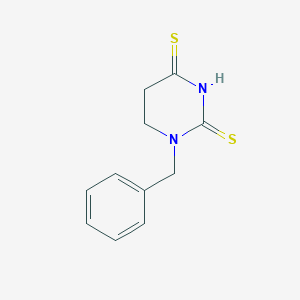
1-Phenylethan-1-one S-propylthioxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylethan-1-one S-propylthioxime is an organic compound that belongs to the class of thiosemicarbazones It is characterized by the presence of a phenyl group attached to an ethanone moiety, with a propylthioxime group attached to the carbonyl carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-propylthioxime can be synthesized through a multi-step process. One common method involves the reaction of 1-phenylethan-1-one (acetophenone) with S-propylthiosemicarbazide under acidic conditions. The reaction typically proceeds as follows:
Step 1: Acetophenone is reacted with S-propylthiosemicarbazide in the presence of an acid catalyst.
Step 2: The resulting intermediate undergoes cyclization to form the desired thioxime compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylethan-1-one S-propylthioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
1-Phenylethan-1-one S-propylthioxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Phenylethan-1-one S-propylthioxime involves its interaction with molecular targets, such as enzymes and receptors. The thioxime group can form coordination bonds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, leading to disruption of membrane integrity and cell death.
Comparison with Similar Compounds
Acetophenone (1-Phenylethan-1-one): A simpler ketone with similar structural features but lacking the thioxime group.
1-Phenylethanol: An alcohol derivative of acetophenone with different chemical properties and applications.
2-Phenylethanol: An isomer of 1-phenylethanol with a different position of the hydroxyl group.
Uniqueness: 1-Phenylethan-1-one S-propylthioxime is unique due to the presence of the thioxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61076-40-2 |
|---|---|
Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
1-phenyl-N-propylsulfanylethanimine |
InChI |
InChI=1S/C11H15NS/c1-3-9-13-12-10(2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
InChI Key |
LBDBBPKBFWKVMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSN=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
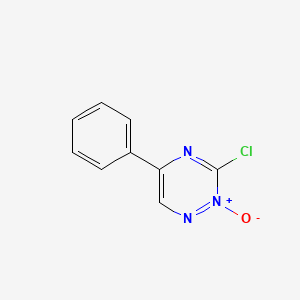
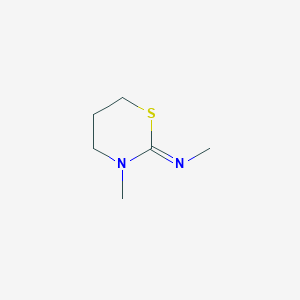
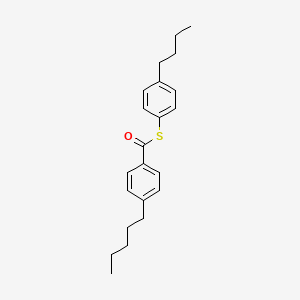
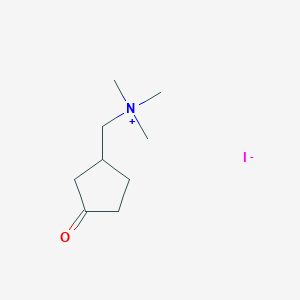
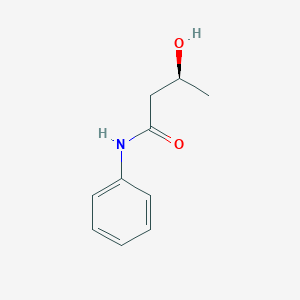
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)
![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)


